exact mass and molecular weight of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
exact mass and molecular weight of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid, a specialized organoboron compound. We will delve into its fundamental physicochemical properties, explore its structural characteristics, and discuss its potential applications, particularly within the realm of medicinal chemistry and drug discovery. The information presented herein is intended to equip researchers with the foundational knowledge required to effectively utilize this molecule in their scientific endeavors.
Core Physicochemical Properties
(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is a complex molecule that combines the structural features of a phenylboronic acid with a bulky, hydrophobic 9H-fluorenyl protecting group. Understanding its exact mass and molecular weight is fundamental for any experimental work, including reaction stoichiometry, and for analytical techniques such as mass spectrometry.
The chemical formula for this compound is determined to be C₂₀H₁₈BNO₂ . Based on this formula, the following key quantitative data can be derived:
| Property | Value |
| Molecular Weight | 315.18 g/mol (Calculated) |
| Exact Mass | 315.1432 Da (Calculated) |
| Chemical Formula | C₂₀H₁₈BNO₂ |
Structural Elucidation and Key Features
The molecular architecture of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is integral to its chemical behavior and potential applications. The structure is characterized by three primary functional components: the phenylboronic acid moiety, the aminomethyl linker, and the 9H-fluoren-9-yl group.
Figure 1: Chemical structure of (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid.
The Phenylboronic Acid Moiety
Phenylboronic acids are a well-established class of compounds in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction.[1] The boronic acid group (-B(OH)₂) is a mild Lewis acid, and its boron atom is sp²-hybridized with a vacant p-orbital.[1] This electronic feature is key to its reactivity. A significant characteristic of boronic acids is their ability to reversibly form covalent bonds with diols, a property that has been extensively explored for the development of sensors and drug delivery systems.[2]
The 9H-Fluoren-9-yl Group: A Bulky Protecting Group
The 9-phenyl-9-fluorenyl (Pf) group is a sterically demanding protecting group for amines.[3][4] Its bulkiness can effectively shield the nitrogen atom and adjacent stereocenters from undesired reactions or racemization, which is a significant challenge in asymmetric synthesis.[3][4] The fluorenyl moiety is also known for its aromatic and relatively rigid structure. The use of 9-bromo-9-phenylfluorene is a common method for introducing this protecting group onto primary and secondary amines.[5]
Potential Applications in Drug Discovery and Development
The unique combination of a reactive boronic acid and a bulky protecting group makes (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid a molecule of interest for several applications in the pharmaceutical sciences.
Intermediate in the Synthesis of Complex Molecules
This compound can serve as a valuable building block in multi-step organic syntheses. The boronic acid functionality allows for the introduction of the substituted phenyl ring into a larger molecular scaffold via carbon-carbon bond-forming reactions like the Suzuki coupling. The fluorenyl group can protect the amine during these transformations and can be subsequently removed under specific conditions to reveal the primary amine for further functionalization.
Development of Boron-Containing Drug Candidates
Boron-containing compounds have gained significant traction in medicinal chemistry, with several approved drugs, such as bortezomib (Velcade®), for the treatment of multiple myeloma.[6][7] Boronic acids can act as inhibitors of certain enzymes by forming reversible covalent bonds with active site residues.[6] The specific substitution pattern and the nature of the protecting group in the title compound could be explored to modulate its binding affinity and selectivity for various biological targets.
Experimental Protocols: A General Perspective
Conceptual Synthetic Workflow
A potential synthetic approach could involve the protection of the amino group of (3-(aminomethyl)phenyl)boronic acid with a 9H-fluoren-9-yl precursor.
Figure 2: A conceptual synthetic workflow for the target compound.
Step-by-Step Conceptual Protocol:
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Solubilization: Dissolve (3-(aminomethyl)phenyl)boronic acid in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a non-nucleophilic organic base, such as diisopropylethylamine (DIPEA), to the solution to deprotonate the amino group, thereby increasing its nucleophilicity.
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Addition of the Fluorenyl Precursor: Slowly add a solution of 9-bromo-9-phenylfluorene in the same solvent to the reaction mixture.
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Reaction Monitoring: Stir the reaction at room temperature or with gentle heating and monitor its progress using an appropriate analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture would be subjected to an aqueous work-up to remove the base and other water-soluble byproducts. The crude product would then be purified, likely through column chromatography on silica gel, to isolate the desired (3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvent: Chosen to dissolve the reactants and facilitate the nucleophilic substitution reaction without interfering with the reactive species.
-
Non-nucleophilic Base: Selected to deprotonate the amine without competing as a nucleophile in the reaction with 9-bromo-9-phenylfluorene.
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Reaction Monitoring: Essential for determining the optimal reaction time and preventing the formation of side products due to over-reaction.
-
Chromatographic Purification: Necessary to separate the target compound from unreacted starting materials and any byproducts, ensuring high purity of the final product.
Conclusion
(3-(((9H-Fluoren-9-yl)amino)methyl)phenyl)boronic acid is a molecule with significant potential as a building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its unique structure, combining the reactivity of a boronic acid with the steric hindrance of a fluorenyl protecting group, offers a versatile platform for chemical exploration. The information and conceptual protocols provided in this guide are intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development, enabling them to harness the potential of this intriguing compound.
References
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MDPI. (2010, September 17). The 9-Phenyl-9-fluorenyl Group for Nitrogen Protection in Enantiospecific Synthesis. Retrieved from [Link]
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